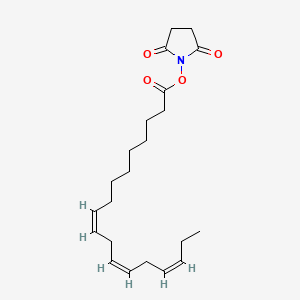

Linolenic Acid N-Hydroxysuccinimide

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H33NO4 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- |

InChI Key |

RAGFALZSHJBIRV-PDBXOOCHSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Reaction Mechanisms and Principles of Amide Bond Formation with N Hydroxysuccinimide Esters

Nucleophilic Acyl Substitution Mechanism Involving Primary Amines

The formation of an amide bond between an NHS ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. youtube.commasterorganicchemistry.com In this reaction, the primary aliphatic amine acts as the nucleophile, attacking the carbonyl carbon of the ester. glenresearch.comnih.gov This initial attack results in the formation of a tetrahedral intermediate. glenresearch.commst.edu Subsequently, the N-hydroxysuccinimide (NHS) moiety is eliminated as a leaving group, leading to the formation of a highly stable amide bond. glenresearch.com

The reaction can be visualized as the replacement of the NHS leaving group with the incoming amine nucleophile. youtube.com This process is facilitated by the fact that NHS is a good leaving group, rendering the ester susceptible to nucleophilic attack. glenresearch.comfiveable.me

While primary amines are the most common and efficient nucleophiles for this reaction, other nucleophilic groups can also react with NHS esters, including the hydroxyl groups of serine, threonine, and tyrosine, and the guanidinium (B1211019) group of arginine. stackexchange.comnih.gov However, the resulting ester and thioester linkages from reactions with hydroxyl and sulfhydryl groups are generally less stable and can be displaced by amines. glenresearch.com

Formation of Stable Amide Bonds and Stoichiometry of N-Hydroxysuccinimide Byproduct Release

The reaction between an NHS ester and a primary amine results in the formation of a very stable covalent amide linkage. glenresearch.com For every mole of amide bond formed, one mole of N-hydroxysuccinimide (NHS) is released as a byproduct. thermofisher.com This stoichiometric release of the NHS leaving group is a characteristic feature of the reaction. glenresearch.comthermofisher.com

The stability of the resulting amide bond is a key advantage of using NHS esters for conjugation, ensuring a permanent linkage between the molecule of interest and the target amine-containing species. glenresearch.com

Reaction Kinetics and Factors Influencing Efficiency (e.g., pH, Solvent Polarity, Temperature)

The efficiency of the amide bond formation using NHS esters is influenced by several factors, primarily pH, solvent, and temperature.

Solvent: While many NHS ester reactions are performed in aqueous buffers like phosphate, carbonate-bicarbonate, HEPES, or borate, the solubility of the specific NHS ester must be considered. thermofisher.comthermofisher.com Water-insoluble NHS esters often require the use of a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to first dissolve the reagent before it is added to the aqueous reaction mixture. glenresearch.cominterchim.frwindows.net It is crucial that any organic solvent used is amine-free to prevent unwanted side reactions. interchim.fr

Temperature: NHS ester reactions are commonly carried out at room temperature or at 4°C. thermofisher.comthermofisher.com Lowering the temperature can help to slow down the competing hydrolysis reaction, especially at higher pH values. thermofisher.com For instance, the half-life of hydrolysis for an NHS ester is 4 to 5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C. thermofisher.com

Table 1: Factors Influencing NHS Ester Reaction Efficiency

| Factor | Optimal Condition/Range | Rationale |

|---|---|---|

| pH | 7.2 - 9.0 (Optimal: 8.3-8.5) | Balances amine nucleophilicity with NHS ester stability. interchim.frthermofisher.comwindows.net |

| Solvent | Aqueous buffers (e.g., PBS, Borate), or co-solvents (DMSO, DMF) for insoluble esters | Provides a suitable reaction medium. thermofisher.comwindows.net |

| Temperature | 4°C to Room Temperature | Controls the rate of reaction and hydrolysis. thermofisher.comthermofisher.com |

| Buffers | Non-nucleophilic buffers (e.g., Phosphate, Bicarbonate, HEPES, Borate) | Avoids competition with the primary amine for the NHS ester. glenresearch.comthermofisher.com |

Selectivity of N-Hydroxysuccinimide Esters for Amine Conjugation in Complex Systems

N-hydroxysuccinimide esters are valued for their high selectivity towards primary aliphatic amines, such as the N-terminal α-amine and the ε-amine of lysine (B10760008) residues in proteins. glenresearch.comnih.gov This selectivity is a cornerstone of their widespread use in bioconjugation. fiveable.me

In complex biological systems containing a multitude of functional groups, NHS esters preferentially react with these primary amines. nih.govtaylorandfrancis.com While reactions with other nucleophiles like hydroxyls (serine, threonine, tyrosine) and sulfhydryls (cysteine) can occur, they are generally less favorable. glenresearch.comstackexchange.com The resulting O-acyl esters from reaction with hydroxyl groups are less stable than amide bonds and can be hydrolyzed, particularly under basic conditions or with heat, which can be a strategy to ensure selective amine modification. nih.gov

The pKa of the target amine can also influence reactivity. The N-terminal amine of a protein often has a lower pKa than the ε-amine of lysine, and by carefully controlling the pH, it is sometimes possible to achieve a degree of selective labeling at the N-terminus. stackexchange.com However, this is highly dependent on the specific protein and reaction conditions. stackexchange.com

Despite the general selectivity, the high abundance of lysine residues in typical proteins means that using NHS esters can lead to heterogeneous labeling, where multiple sites on a protein are modified. nih.gov

Competing Reactions: Hydrolysis of N-Hydroxysuccinimide Esters in Aqueous Media and Strategies for Mitigation

The primary competing reaction in aqueous media is the hydrolysis of the NHS ester, which converts the ester back to the original carboxylic acid and releases NHS. thermofisher.comacs.orgnih.gov This hydrolysis reaction is a significant factor that can reduce the efficiency of the desired amine conjugation. thermofisher.comnih.gov

The rate of hydrolysis is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline. thermofisher.comjyi.orgthermofisher.com For example, the half-life of an NHS ester can decrease from several hours at pH 7 to mere minutes at pH 9. thermofisher.comthermofisher.com

Strategies for Mitigation:

pH Control: Maintaining the reaction pH within the optimal range of 7.2-8.5 helps to balance the rate of amine reaction against the rate of hydrolysis. thermofisher.com

Reagent Concentration: Using a molar excess of the NHS ester reagent can help to drive the reaction towards amine conjugation, even in the presence of competing hydrolysis. glenresearch.com

Solvent Choice and Storage: For water-insoluble NHS esters, dissolving them in a dry, amine-free organic solvent like DMF or DMSO immediately before addition to the aqueous reaction mixture is standard practice. glenresearch.comwindows.net Proper storage of solid NHS esters in a desiccated environment is crucial to prevent premature hydrolysis. thermofisher.comresearchgate.net When using solutions, it is recommended to aliquot stock solutions to avoid repeated exposure to atmospheric moisture. researchgate.net Allowing the reagent vial to equilibrate to room temperature before opening prevents water condensation. researchgate.net

Reaction Time and Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow the rate of hydrolysis. thermofisher.com The reaction time should be optimized to allow for sufficient conjugation before the majority of the NHS ester is hydrolyzed. thermofisher.comthermofisher.com

Table 2: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

| pH | Temperature | Half-life of Hydrolysis |

|---|---|---|

| 7.0 | 0°C | 4-5 hours thermofisher.com |

| 8.0 | 4°C | 1 hour thermofisher.com |

| 8.6 | 4°C | 10 minutes thermofisher.comthermofisher.com |

Applications of Linolenic Acid N Hydroxysuccinimide and Fatty Acid N Hydroxysuccinimide Esters in Academic Research

Bioconjugation in Chemical Biology Research

Bioconjugation, the process of linking molecules, is a cornerstone of chemical biology. Fatty acid NHS esters, including linolenic acid NHS ester, are instrumental in this field for introducing lipid moieties onto biomolecules, thereby facilitating the study of their structure, function, and localization within biological systems.

The attachment of fatty acids to peptides and proteins, known as lipidation, is a naturally occurring post-translational modification that can influence protein trafficking, localization, and function. Researchers utilize fatty acid NHS esters to mimic this process, allowing for the controlled, site-specific introduction of lipid groups. This technique is crucial for investigating the biological roles of protein lipidation.

N-hydroxysuccinimide esters are a popular tool for labeling peptides and proteins due to their reactivity with primary amines, such as the α-amine at the N-terminus and the ε-amine of lysine (B10760008) residues, forming stable amide linkages. nih.gov However, the abundance of lysine residues in most proteins can lead to heterogeneous labeling, potentially compromising protein structure and function. nih.gov To overcome this, methods have been developed to achieve site-specific labeling at the N-terminal cysteine residue by converting the NHS ester to a more chemoselective thioester. nih.govresearchgate.net

Detailed research findings have demonstrated the successful use of various fatty acid NHS esters for protein modification:

| Fatty Acid NHS Ester | Target Protein/Peptide | Research Focus |

| Palmitic acid NHS ester | Interferon alpha | Potential for cutaneous delivery. iris-biotech.de |

| Palmitic acid NHS ester | Soybean glycinin | Incorporation of fatty acids into food proteins. iris-biotech.de |

| Lauric acid NHS ester | Amines and thiols | Synthesis of lauroyl derivatives. cymitquimica.com |

Fatty acid NHS esters are highly effective reagents for the synthesis of N-acylamino acids. nih.govdocumentsdelivered.comresearchgate.net This reaction involves the acylation of the amino group of a free amino acid with the fatty acid NHS ester, resulting in the formation of a stable amide bond. nih.govdocumentsdelivered.comresearchgate.net This methodology is advantageous because the reaction proceeds efficiently in both aqueous and non-aqueous solutions. researchgate.net

The synthesis of N-acylamino acids is a fundamental process in peptide chemistry and the development of novel biomaterials. nih.govdocumentsdelivered.comresearchgate.net These modified amino acids can be incorporated into peptides to study the effects of lipidation on peptide structure and function or used as building blocks for the creation of lipopeptides with therapeutic potential.

Key findings from research on N-acylamino acid synthesis include:

Crystalline N-hydroxysuccinimide esters of both short- and long-chain fatty acids have been successfully synthesized and utilized. nih.govdocumentsdelivered.comresearchgate.net

The reaction with free amino acids preferentially forms N-acylamino acids. nih.govdocumentsdelivered.comresearchgate.net

This method provides a straightforward route to creating a diverse library of lipid-modified amino acids for various research applications.

Fatty acid NHS esters can be incorporated into more complex labeling reagents to facilitate the detection and purification of biomolecules. By attaching a fatty acid to a reporter molecule, such as a fluorescent dye or a biotin tag, via an NHS ester linkage, researchers can create probes that specifically label proteins and other amine-containing molecules.

These labeling reagents are invaluable for a wide range of applications, including:

Fluorescence Microscopy: Visualizing the subcellular localization of lipidated proteins.

Affinity Chromatography: Purifying lipid-modified proteins and their binding partners using biotin-streptavidin interactions. lumiprobe.com

Western Blotting: Detecting specific lipidated proteins in complex biological samples.

Commercially available examples include Palmitic acid-PEG4-NHS ester, which combines a saturated fatty acid with a hydrophilic polyethylene glycol (PEG) spacer to improve solubility in aqueous media while allowing for the labeling of primary amines. broadpharm.com

The immobilization of biomolecules onto solid surfaces is a critical step in the development of biosensors, microarrays, and other diagnostic assays. Fatty acid NHS esters can be used to functionalize surfaces with fatty acid moieties, which can then be used to anchor proteins and other biomolecules.

This approach can be particularly useful for orienting membrane-associated proteins on a solid support in a manner that mimics their natural environment. While N-hydroxysuccinimide esters are widely used for immobilization, it's important to be aware of potential side reactions that can occur, especially when using carbodiimide-mediated reactions with hydroxyl-containing polymers. nih.gov These side reactions can lead to the formation of unstable linkages and subsequent leaking of the immobilized ligand. nih.gov

Functionalization in Materials Science and Nanotechnology Research

The unique properties of fatty acids, such as their amphiphilicity and ability to self-assemble, make them attractive building blocks for the creation of novel materials and nanostructures. Fatty acid NHS esters provide a convenient method for incorporating these properties into synthetic polymers and other materials.

Fatty acid-modified polymers are a class of materials that combine the properties of a synthetic polymer backbone with the biological and physical characteristics of fatty acids. These materials have found applications in drug delivery, tissue engineering, and biocompatible coatings.

The synthesis of these polymers can be achieved through the reaction of a polymer containing reactive amine groups with a fatty acid NHS ester. For example, chitosan (B1678972), a natural polysaccharide, has been modified with various fatty acids using a carbodiimide-mediated reaction involving NHS to create amphiphilic polymers that can self-assemble into nanomicelles for gene delivery. nih.gov

Researchers have also synthesized a series of methacrylate monomers with side-chain fatty acids, which were then polymerized using reversible addition-fragmentation chain transfer (RAFT) to create well-defined polymers with fatty acid pendants. rsc.org These polymers exhibit crystalline behavior depending on the length of the fatty acid side chain. rsc.org

The use of activated esters, such as NHS esters, in post-polymerization modification is a versatile strategy for synthesizing a wide range of functional polymers, including glycopolymers. mdpi.com This approach allows for the introduction of various functional groups onto a pre-formed polymer backbone. mdpi.com

Surface Functionalization of Nanoparticles (e.g., superparamagnetic iron oxide nanoparticles) for Research Applications

The functionalization of nanoparticle surfaces is a critical step in tailoring their properties for specific research applications, and fatty acid N-hydroxysuccinimide (NHS) esters, including linolenic acid N-hydroxysuccinimide, serve as valuable reagents in this process. This surface modification is essential for improving biocompatibility, stability, and the conjugation capabilities of nanoparticles. mdpi.com The NHS ester group provides a reactive site for covalently bonding the fatty acid to amine-functionalized surfaces on nanoparticles, a common strategy in the bio-conjugation of materials. mdpi.com

In the context of superparamagnetic iron oxide nanoparticles (SPIONs), surface coatings are paramount to prevent aggregation, control degradation, and ensure cytocompatibility. nih.gov While common coatings include polymers like dextran and polyvinyl alcohol, the principles of surface functionalization extend to the attachment of bioactive molecules like fatty acids. nih.gov The process often involves creating reactive groups, such as hydroxyls (-OH) or amines (-NH2), on the nanoparticle surface. cd-bioparticles.net Fatty acid NHS esters can then react with these amine groups to form a stable amide bond, anchoring the fatty acid to the nanoparticle. This method allows for the precise control over the surface chemistry of nanoparticles, enabling the preparation of customized functional nanomaterials for research in areas like drug delivery and medical imaging. mdpi.comcd-bioparticles.net

The primary goal of such functionalization is to preserve the intrinsic properties of the nanoparticle core while introducing new functionalities via the attached molecule. mdpi.com For instance, coating iron oxide nanoparticles with organic compounds like oleic acid is a known method to achieve narrow size distributions and stability. mdpi.com The use of an NHS ester of a fatty acid like linolenic acid would provide a more robust, covalent attachment compared to simple adsorption, which is crucial for maintaining the integrity of the functionalized nanoparticle in biological environments.

| Nanoparticle Type | Functionalization Strategy | Purpose of Functionalization | Potential Linker Chemistry |

| Iron Oxide Nanoparticles (IONPs) | In situ modification with stabilizers (e.g., oleic acid) | Obtain narrow size distribution and stability. mdpi.com | Adsorption or Covalent Bonding |

| General Nanoparticles | Post-synthesis modification with functional molecules | Introduce new properties (e.g., biocompatibility, targeting). mdpi.comcd-bioparticles.net | Covalent bonds via linkers (e.g., NHS esters). mdpi.com |

| Magnetic Nanoparticles (MNPs) | Shell coating (e.g., silica) followed by bio-conjugation | Enhance biocompatibility and enable attachment of biomolecules. mdpi.com | Silanization followed by amine functionalization and NHS ester reaction. |

Development of Amphiphilic Block Copolymers for Self-Assembly and Nanostructure Formation Studies

Amphiphilic block copolymers, which consist of distinct hydrophobic and hydrophilic segments, are fundamental in materials science for their ability to self-assemble into various nanostructures like micelles and vesicles in aqueous environments. nih.govuni-bayreuth.de The incorporation of fatty acids, such as linolenic acid, into these copolymers is a key strategy for tuning their amphiphilicity and influencing the resulting nanostructure. Fatty acid N-hydroxysuccinimide esters are instrumental in synthesizing these materials by allowing for the conjugation of the hydrophobic fatty acid chain to a hydrophilic polymer backbone.

The self-assembly process is driven by the tendency of the hydrophobic blocks to minimize contact with water, leading to the formation of a core, while the hydrophilic blocks form a stabilizing corona. nih.gov The chemical nature of both blocks dictates the properties of the resulting nanoparticles. For example, researchers have synthesized amphiphilic zwitterionic bioderived block copolymers using a cholesterol-derived methacrylate (hydrophobic block) and a glutamic acid-based block (hydrophilic precursor). uni-bayreuth.debohrium.com A similar principle applies when conjugating fatty acids. A hydrophilic polymer with pendant amine or hydroxyl groups (which can be aminated) can be reacted with this compound to create an amphiphilic graft or block copolymer.

These fatty acid-modified copolymers are investigated for their unique self-assembly behaviors and their potential to form nanoparticles with desirable sizes (e.g., below 100 nm) for biomedical research. uni-bayreuth.de The structure of the resulting micelles or vesicles can be finely tuned by altering the length of the fatty acid chain, the degree of unsaturation (as in linolenic acid), and the molecular weight of the polymer blocks. nih.gov This tunability makes them powerful tools in formulation science for creating drug delivery systems that can accommodate a wide range of therapeutic molecules. nih.gov

Fabrication of Advanced Biomaterials and Nanosystems for Research Models

The fabrication of advanced biomaterials and nanosystems for research models often leverages the self-assembling properties of molecules like fatty acids and their derivatives. Linolenic acid, with its polyunsaturated hydrocarbon tail, can be incorporated into various nanosystems to modulate their structure and function. The use of this compound enables the covalent integration of this fatty acid into larger constructs, such as polymers and nanoparticles, creating sophisticated biomaterials for research.

One area of application is in the development of tissue-engineered skin models. Polyunsaturated fatty acids (PUFAs) like α-linolenic acid and linoleic acid are crucial for establishing and maintaining the skin's barrier function. nih.gov Research has shown that supplementing the culture medium of tissue-engineered skin with these fatty acids improves barrier properties. nih.gov Incorporating linolenic acid directly into biomaterial scaffolds via covalent linkage could provide a sustained local source of this essential fatty acid, creating more physiologically relevant research models.

Furthermore, fatty acids are used in the construction of pH-sensitive liquid crystalline assemblies. researchgate.net The incorporation of long-chain fatty acids into lipidic cubic phases can induce phase transitions in response to pH changes, a property explored for controlled release studies. researchgate.net By covalently attaching linolenic acid to other lipid or polymer components using NHS chemistry, researchers can design stable, functional biomaterials with responsive characteristics for use in sophisticated in vitro models. These advanced nanosystems, integrating the biological roles of fatty acids, are essential for developing more accurate and effective research platforms. nih.govnih.gov

Research in Targeted Delivery System Design (Focus on Chemical and Material Engineering)

Design and Synthesis of Fatty Acid-Conjugated Polymeric Micelles for Encapsulation Studies

Polymeric micelles are nanoscopic core-shell structures that self-assemble from amphiphilic block copolymers in an aqueous solution. researchgate.net They are extensively studied in chemical and material engineering as carriers for encapsulating poorly water-soluble compounds. nih.gov The design and synthesis of these micelles often involve conjugating hydrophobic moieties, such as fatty acids, to a hydrophilic polymer backbone, like chitosan or polyethylene glycol (PEG). nih.govmdpi.com Fatty acid N-hydroxysuccinimide esters are key reagents in this process, facilitating the formation of a stable amide bond between the fatty acid and the polymer. researchgate.net

In a typical synthesis, a hydrophilic polymer like carboxymethyl chitosan is activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and N-hydroxysuccinimide (NHS) to create a reactive intermediate. This intermediate then readily reacts with the amine group of another molecule or, if the fatty acid itself is activated to an NHS ester, with an amine-containing polymer. For instance, linoleic acid has been conjugated to carboxymethyl chitosan to form amphiphilic conjugates that self-assemble into micelles. nih.govresearchgate.net These micelles feature a hydrophobic core composed of the fatty acid chains, which serves as a reservoir for hydrophobic drugs. nih.gov

Research findings indicate that the properties of these micelles are highly tunable. For example, linoleic acid-carboxymethyl chitosan micelles have been shown to have particle diameters around 93 nm and can significantly increase the solubility of encapsulated drugs like paclitaxel by over 13-fold. nih.govresearchgate.net The critical micelle concentration (CMC), which indicates the stability of the micelles upon dilution, is another important parameter that is influenced by the chemical structure of the amphiphilic polymer. mdpi.com

| Polymer System | Conjugated Fatty Acid | Particle Size (nm) | Key Finding |

| Linoleic Acid–Carboxymethyl Chitosan (LA-CMCS) | Linoleic Acid | 93 | Increased paclitaxel solubility by 13.65 times. nih.govresearchgate.net |

| Oleic Acid-grafted-Chitosan (OA-g-CS) | Oleic Acid | - | Critical micelle concentration of 97.2 µg/mL. mdpi.com |

| Fatty Acid-Mimetic Copolymers (PEGMA-PDSM-LMA-MAA) | Lauryl Methacrylate (as fatty acid mimic) | - | Designed to enhance encapsulation of imidazoquinoline adjuvants. nih.gov |

Development of Lipid-Polymer Hybrid Nanoparticles for Research Constructs

Lipid-polymer hybrid nanoparticles (LPHNPs) are next-generation delivery platforms that combine the advantages of both polymeric nanoparticles and liposomes. nih.govresearchgate.net These constructs typically feature a polymeric core, which provides mechanical stability and sustained release capabilities, surrounded by a lipid shell that enhances biocompatibility and drug retention. nih.govnih.gov The design of these nanoparticles involves the self-assembly of polymers, such as poly lactic-co-glycolic acid (PLGA), and lipids, including phospholipids and fatty acid-PEG conjugates. nih.govencyclopedia.pub

The lipid shell serves as a versatile interface that can be easily modified to achieve desired surface properties. mdpi.com Fatty acids and their derivatives are crucial components in this system. They can be part of the lipid monolayer or used as lipid-PEG conjugates to form the outer stealth layer that helps nanoparticles evade the immune system. researchgate.netnih.gov The synthesis of these functionalized lipids often employs EDC/NHS activation chemistry to conjugate molecules like PEG or targeting ligands to the lipid headgroup. nih.gov This same chemistry allows for the incorporation of specific fatty acids, like linolenic acid, into the nanoparticle surface to introduce specific biological activities or to modulate the physicochemical properties of the shell.

The resulting hybrid nanoparticles exhibit a unique core-shell architecture. nih.gov The polymer core encapsulates the payload, the lipid monolayer acts as a barrier to prevent drug leakage and water penetration, and an outer PEG layer can prolong circulation time. nih.govencyclopedia.pub This rational fusion of materials allows for the creation of robust and stable nanocarriers for research into advanced therapeutic delivery. mdpi.com

Investigating the Role of Fatty Acid Moieties in Enhancing Molecular Transport and Cellular Uptake in Research Models

In the design of delivery systems, overcoming the barrier of the cell membrane is a critical challenge. Research models are used to investigate mechanisms that can enhance the transport of molecules into cells. Fatty acid moieties, when conjugated to nanoparticles or drugs, are studied for their potential to improve cellular uptake. physiology.org The rationale is that fatty acids are essential nutrients, and cells possess specific transport proteins to facilitate their uptake. nih.govnih.gov

Studies using various cell models have explored how conjugating fatty acids to delivery systems can leverage these natural transport pathways. For example, the presence of linoleic acid in the core of polymeric micelles is thought to attract the attention of fatty acid transporters. nih.gov While the primary mechanism of nanoparticle uptake is often endocytosis, the surface decoration with fatty acids may enhance interaction with the cell membrane and specific transporters like CD36. nih.gov

Research in this area utilizes various in vitro and in vivo models to quantify cellular uptake. physiology.orgmdpi.com For instance, the permeability of a drug from fatty acid-conjugated micelles has been shown to be 2.2 times higher compared to the drug in suspension. nih.govresearchgate.net Other studies have demonstrated that micellar formulations of oils containing polyunsaturated fatty acids can augment the intracellular levels of these fatty acids in various cell lines, suggesting that the formulation itself aids in transport. mdpi.com By covalently attaching linolenic acid to a nanocarrier surface using a stable linker chemistry (e.g., via an NHS ester), researchers can create tools to systematically investigate how specific fatty acid structures influence and enhance molecular transport in different biological models. nih.gov

Studies on Enhanced Accumulation and Selectivity in In Vitro Cellular Models

Fatty acid N-hydroxysuccinimide esters, including this compound, are utilized in research to leverage the metabolic pathways of cancer cells for enhanced drug delivery. Tumor cells often exhibit an increased demand for exogenous fatty acids like α-linolenic acid (ALA) to support their rapid proliferation and metabolism. scienceopen.com This dependency is exploited by conjugating cytotoxic drugs, such as paclitaxel, to ALA, creating compounds like the α-linolenic acid-paclitaxel conjugate (ALA-PTX). scienceopen.com

In vitro studies using various human cancer cell lines have demonstrated that this strategy leads to significantly enhanced cellular uptake of the conjugated drug compared to the drug alone. For instance, research on ALA-PTX nanoparticles showed markedly higher accumulation in MCF-7 (human breast adenocarcinoma), MCF-7/ADR (a multidrug-resistant variant), and HepG2 (human liver cancer) cell lines. scienceopen.com After a six-hour incubation period, the cellular uptake of the ALA-PTX conjugate was approximately 1.5 to 2.6 times higher than that of the paclitaxel injection. scienceopen.com This increased accumulation is attributed to the tumor cells' high affinity for ALA. scienceopen.com

Further investigations into the uptake mechanism revealed that these conjugates are primarily internalized through clathrin-mediated endocytosis. scienceopen.com Once inside the cell, they are transported to lysosomes, where the active drug is released to exert its cytotoxic effect. scienceopen.com This targeted approach, facilitated by the fatty acid component, enhances the selectivity and accumulation of therapeutic agents in cancer cells, providing a powerful tool for in vitro studies of cancer biology and drug delivery mechanisms.

Cellular Uptake of α-Linolenic Acid-Paclitaxel (ALA-PTX) Conjugate vs. Paclitaxel Injection

| Cell Line | Incubation Time | Relative Uptake Enhancement (ALA-PTX vs. PTX) | Primary Uptake Pathway |

|---|---|---|---|

| MCF-7 | 2, 4, 6 hours | ~1.5–2.6 times higher | Clathrin-mediated endocytosis |

| MCF-7/ADR | 2, 4, 6 hours | ||

| HepG2 | 2, 4, 6 hours |

This table summarizes the enhanced cellular uptake of ALA-PTX nanoparticles in different cancer cell lines compared to a standard paclitaxel injection, as observed in in vitro studies. Data sourced from scienceopen.com.

Contributions to Analytical Chemistry Methodologies

The unique chemical properties of the N-hydroxysuccinimide ester group make it an invaluable tool in analytical chemistry for the analysis of fatty acids.

Pre-column Derivatization for Enhanced Chromatographic Analysis of Fatty Acids

Fatty acids often lack strong chromophores or fluorophores, making their direct detection by common high-performance liquid chromatography (HPLC) methods, such as ultraviolet (UV) or fluorescence detection, challenging. To overcome this, a technique known as pre-column derivatization is employed. wiley.comacademicjournals.org This process involves reacting the fatty acids with a derivatizing agent to attach a molecular tag that is easily detectable.

Fatty Acid N-Hydroxysuccinimide esters serve as activated intermediates in this process. While not the derivatizing agents themselves, they are crucial for synthesizing the N-acylamino acids that can be analyzed. nih.govresearchgate.net The NHS ester of a fatty acid reacts efficiently with an amino acid or a labeling reagent containing an amine group. nih.govresearchgate.net This reaction forms a stable amide bond, effectively tagging the fatty acid with a group that enhances its detectability for chromatographic analysis. nih.gov This methodology is foundational for improving the separation and detection of fatty acids in complex biological samples. wiley.com

Improvement of Detection Sensitivity and Retention in Liquid Chromatography (LC) Systems

Derivatization of fatty acids significantly improves their detection sensitivity and modifies their retention behavior in LC systems. By attaching a tag with strong UV absorbance or fluorescence properties, the sensitivity of detection can be increased by several orders of magnitude. For example, derivatization can enhance detection sensitivity by as much as 2500-fold compared to analyzing underivatized fatty acids. nih.gov This allows for the quantification of fatty acids at very low concentrations, with limits of detection (LOD) in the nanomolar range (approximately 1.0–4.0 nM). nih.gov

The derivatization also alters the polarity of the fatty acid molecule, which in turn affects its retention time in reversed-phase LC systems. Introducing a charged functional group, such as a quaternary amine via the derivatizing agent, can improve retention and peak shape, leading to better separation from other components in the sample matrix. academicjournals.orgnih.gov

Impact of Derivatization on Fatty Acid Analysis by LC-MS

| Parameter | Underivatized Fatty Acids | Derivatized Fatty Acids (AMMP*) |

|---|---|---|

| Ionization Mode | Negative ESI | Positive ESI |

| Detection Sensitivity Enhancement | Baseline | ~2500-fold higher |

| Limit of Detection (LOD) | Micromolar range | ~1.0–4.0 nM |

| Linearity Range | Limited | Spans ~2 orders of magnitude |

*3-acyloxymethyl-1-methylpyridinium iodide. This table illustrates the significant improvements in key analytical parameters when fatty acids are derivatized prior to LC-MS analysis. Data sourced from nih.gov.

Applications in Mass Spectrometry (MS) for Metabolomics and Proteomics Research

In the fields of metabolomics and proteomics, N-hydroxysuccinimide esters are widely used as amine-reactive probes for mass spectrometry. nih.govscience.gov MS-based methods are central to identifying and quantifying thousands of molecules in complex biological samples. nih.govchimia.ch

NHS esters readily react with the primary amine groups found in the side chains of lysine residues and at the N-termini of proteins and peptides. chimia.ch This reaction is fundamental to several proteomics strategies:

Improved Ionization Efficiency: By attaching a tag containing a fixed positive charge (e.g., a quaternary ammonium salt), the ionization efficiency of peptides in electrospray ionization (ESI) mass spectrometry is significantly enhanced. nih.govnih.govresearchgate.net This leads to stronger signals and the ability to detect trace amounts of peptides. nih.gov Studies have shown signal intensity enhancements of up to 8-fold. nih.gov

Isobaric Tagging: In quantitative proteomics, isobaric tags like iTRAQ and TMT, which contain an amine-reactive NHS ester group, are used to label peptides from different samples. chimia.ch This allows for the relative quantification of proteins across multiple experimental conditions in a single MS analysis. chimia.ch

This reactivity makes NHS esters versatile tools for mapping ligandable sites across the proteome and for enhancing the detection of key metabolites and proteins in clinical and biological research. science.govmdpi.com

Quantitative Determination of N-Hydroxysuccinimide as an Indicator of Reagent Purity and Degradation

N-hydroxysuccinimide esters are sensitive to moisture and can hydrolyze over time, breaking down into the corresponding carboxylic acid and free N-hydroxysuccinimide (NHS). d-nb.inforsc.orgrsc.org This degradation reduces the reactivity of the reagent and can lead to the failure of conjugation or derivatization reactions. d-nb.inforsc.org Therefore, a method to assess the purity and stability of NHS ester reagents is crucial for quality control.

A robust analytical method has been developed for the quantitative determination of free NHS as a direct indicator of reagent degradation. d-nb.inforsc.org This method typically uses hydrophilic interaction liquid chromatography (HILIC) coupled with UV detection. d-nb.inforsc.orgresearchgate.net The HILIC column effectively separates the small, polar NHS molecule from the larger, less polar NHS ester. chemicalbook.com

This approach offers a universal way to check the quality of any NHS ester reagent, as it measures the constant degradation product (NHS) rather than the variable ester compound. d-nb.inforsc.org The method is highly sensitive, with a detection limit for NHS of approximately 1 mg L⁻¹, which is sufficient for most bioconjugation applications. d-nb.inforsc.org By quantifying the amount of free NHS, researchers can reliably verify the quality of new or stored batches of reagents, preventing suboptimal experimental outcomes. d-nb.inforsc.org

HILIC Method Parameters for NHS Quantification

| Parameter | Condition |

|---|---|

| Column Type | Silica-based HILIC (e.g., Thermo Syncronis HILIC) |

| Mobile Phase | 90% acetonitrile, 10% 10 mM aqueous ammonium acetate (pH 7.5) |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 220 nm and 260 nm |

| Limit of Detection (LOD) for NHS | ~1 mg L⁻¹ |

| Limit of Quantification (LOQ) for NHS | ~3 mg L⁻¹ |

This table outlines the typical experimental conditions for the quantitative analysis of N-hydroxysuccinimide (NHS) to assess reagent purity. Data sourced from d-nb.inforsc.orgresearchgate.netchemicalbook.com.

Advanced Research Considerations and Future Directions

Development of Novel N-Hydroxysuccinimide Ester Derivatives with Enhanced Reactivity, Stability, or Specificity for Research Applications

The development of novel N-hydroxysuccinimide (NHS) ester derivatives is a continuous effort to improve upon the existing tools for bioconjugation. Research focuses on enhancing reactivity, stability, and specificity. While NHS esters are widely used, their susceptibility to hydrolysis in aqueous environments presents a significant challenge. nih.gov

To address this, researchers are exploring modifications to the NHS structure or the development of alternative activating groups. These modifications aim to create esters with a longer half-life in aqueous buffers, allowing for more efficient conjugation to target molecules, especially at low concentrations. nih.gov Furthermore, enhancing the specificity of the reaction to target primary amines over other nucleophiles is a key area of investigation. This can be achieved by introducing steric or electronic features into the NHS ester that favor reaction with the desired functional group.

| Derivative Type | Enhancement Goal | Potential Application |

| Stabilized NHS Esters | Increased resistance to hydrolysis | Conjugation in dilute aqueous solutions |

| Specificity-Enhanced Esters | Preferential reaction with target amines | Complex biological mixtures |

| Multi-functionalized Esters | Introduction of additional reactive groups | Creation of complex bioconjugates |

Exploration of New Catalytic Systems for Efficient and Environmentally Benign Esterification Reactions

The synthesis of LNA-NHS and other fatty acid esters traditionally relies on coupling agents that can be toxic and produce significant waste. researchgate.net Modern research is increasingly focused on developing "green" catalytic systems that are both efficient and environmentally friendly. rsc.orgscispace.com

One promising avenue is the use of solid acid catalysts, such as those derived from biochar. researchgate.net These catalysts are reusable, reducing waste and cost, and can drive esterification reactions to high conversion rates under mild conditions. researchgate.net Another approach involves enzymatic catalysis, utilizing lipases to perform the esterification. researchgate.net Enzymes offer high specificity and operate under mild, environmentally benign conditions, presenting a sustainable alternative to traditional chemical methods. researchgate.net The development of these green catalytic systems is crucial for the large-scale and sustainable production of fatty acid NHS esters.

| Catalyst Type | Advantages | Challenges |

| Solid Acid Catalysts (e.g., sulfonated biochar) | Reusable, low cost, good performance. researchgate.net | Potential for deactivation, may require regeneration. researchgate.net |

| Enzymatic Catalysts (e.g., lipases) | High specificity, mild reaction conditions, environmentally friendly. researchgate.net | Higher initial cost, potential for lower reaction rates. |

| Heterogeneous Catalysts | Easy separation from reaction mixture, reduced waste. capes.gov.br | Development of highly active and stable catalysts. |

Integration of Fatty Acid N-Hydroxysuccinimide Esters in Complex Multicomponent Systems for Advanced Research Constructs

The unique properties of fatty acids, such as their ability to self-assemble and interact with lipid membranes, make their NHS esters valuable components in the construction of complex systems. LNA-NHS can be used to modify proteins, polymers, and nanoparticles, thereby introducing a lipid component that can drive self-assembly or mediate interaction with biological membranes. researchgate.net

For example, the conjugation of LNA to a hydrophilic polymer could create an amphiphilic molecule capable of forming micelles or vesicles for drug delivery applications. Similarly, modifying the surface of a nanoparticle with LNA-NHS could enhance its biocompatibility and cellular uptake. The ability to integrate these fatty acid derivatives into multicomponent systems opens up new possibilities for creating advanced materials for a variety of research and biomedical applications.

Spectroscopic and Spectrometric Characterization Techniques for Confirming Conjugation and Structure in Research (e.g., FTIR, NMR)

Confirming the successful conjugation of LNA-NHS to a substrate and characterizing the resulting product is a critical step in any research application. Several spectroscopic and spectrometric techniques are employed for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy is used to monitor the reaction by observing changes in characteristic vibrational bands. The disappearance of the NHS ester peak and the appearance of a new amide bond peak confirms the conjugation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the conjugate. 1H-NMR can be used to identify the signals corresponding to the linolenic acid chain and the substrate, and to confirm the formation of the amide linkage. nih.govrug.nl

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of the conjugate and confirming the addition of the linolenic acid moiety. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used to analyze the reaction products and identify the specific fatty acid that has been conjugated. researchgate.netnih.govmdpi.com Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the molecule and analyzing the resulting ions. nih.gov

| Technique | Information Provided | Reference |

| FTIR | Confirmation of amide bond formation | nih.govresearchgate.net |

| NMR | Detailed structural elucidation of the conjugate | nih.govrug.nl |

| Mass Spectrometry | Molecular weight confirmation and identification of conjugated fatty acid | researchgate.netnih.govmdpi.com |

Computational and Theoretical Studies on Reaction Pathways and Molecular Interactions of N-Hydroxysuccinimide Esters

Computational and theoretical studies provide valuable insights into the reaction mechanisms and molecular interactions of NHS esters that are often difficult to obtain through experimental methods alone. Density Functional Theory (DFT) calculations can be used to model the reaction pathway of the aminolysis and hydrolysis of NHS esters, helping to understand the factors that influence their reactivity and stability. nih.gov

These studies can also predict the relative energies of reactants, intermediates, and products, providing a thermodynamic and kinetic understanding of the conjugation reaction. nih.gov Molecular dynamics simulations can be employed to study the behavior of LNA-conjugated molecules in complex environments, such as their interaction with lipid bilayers or their self-assembly into larger structures. These computational approaches are becoming increasingly important in the rational design of new NHS ester derivatives and in predicting the properties of the resulting bioconjugates.

Q & A

Basic: What methodologies ensure high-purity synthesis of LA-NHS?

A two-step synthesis approach is recommended:

Acylation : React linolenic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) under anhydrous conditions.

Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate LA-NHS. Monitor purity via HPLC or NMR to confirm esterification efficiency and absence of unreacted NHS .

Basic: What safety protocols are critical when handling LA-NHS?

- Toxicological Precautions : Wear nitrile gloves and safety goggles due to potential skin/eye irritation risks. Conduct experiments in a fume hood to avoid inhalation .

- Storage : Store desiccated at –20°C to prevent hydrolysis. Avoid contact with moisture, strong bases, or oxidizing agents, which degrade NHS esters .

Basic: How does LA-NHS stability vary under different pH conditions?

LA-NHS esters hydrolyze rapidly in aqueous basic environments (pH >8.5). For short-term stability (<1 hour), use pH 7.4 phosphate buffers. For long-term storage, lyophilize and store in anhydrous DMSO or DMF. Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm for NHS release) .

Advanced: How does LA-NHS participate in octadecanoid signaling pathway studies?

LA-NHS serves as a precursor for jasmonic acid (JA) biosynthesis. Methodological steps:

Inhibition Studies : Apply inhibitors like diethyldithiocarbamic acid (DIECA) to block 13-lipoxygenase, preventing LA conversion to 13(S)-hydroperoxylinolenic acid (HPOTrE). Track JA levels via LC-MS to validate pathway disruption .

Metabolic Tracing : Use isotopically labeled LA-NHS (e.g., ¹³C) to quantify HPOTrE and JA intermediates in plant tissues .

Advanced: How can genetic models (e.g., low-linolenic soybeans) optimize LA-NHS research?

- Model Selection : Use soybean germplasm with mutations in fatty acid desaturase (FAD3) genes to reduce endogenous linolenic acid. This minimizes background noise in JA signaling studies .

- Transgenic Crosses : Combine FAD3 mutants with high-oleic transgenes to create plants with tailored fatty acid profiles, enabling controlled LA-NHS dosing in vivo .

Advanced: How to resolve contradictions in LA-NHS pathway data when using inhibitors?

- Multi-Inhibitor Validation : Compare DIECA (HPOTrE shunt inhibitor) with phenidone (lipoxygenase inhibitor) to differentiate pathway branches. Use knockout mutants (e.g., LOX-deficient plants) as controls .

- Dose-Response Analysis : Titrate inhibitor concentrations to identify off-target effects. Pair with RNA-seq to assess compensatory gene expression .

Advanced: What techniques track the metabolic fate of LA-NHS in vivo?

- Isotope-Labeled Tracers : Synthesize ¹⁴C-LA-NHS and quantify incorporation into JA via autoradiography or scintillation counting in wounded plant tissues .

- Imaging Mass Spectrometry : Use MALDI-TOF to spatially map LA-NHS derivatives in model organisms (e.g., tomato leaves) post-wounding .

Advanced: How do LA-NHS incompatibilities affect reaction design?

- Reagent Conflicts : Avoid coupling LA-NHS with primary amines (e.g., Tris buffers) to prevent premature ester hydrolysis. Use HEPES or MOPS buffers instead .

- Catalyst Selection : Replace metal catalysts (e.g., Cu²⁺) with organocatalysts in NHS-mediated reactions to prevent oxidation of unsaturated bonds in LA .

Advanced: How to design experiments analyzing LA-NHS’s role in cross-kingdom signaling?

Hypothesis-Driven Design : Frame research questions around specific variables (e.g., "How does LA-NHS concentration affect systemic JA signaling in Arabidopsis?"). Include controls for wound response and pathogen interaction .

Data Triangulation : Combine transcriptomics (JA-responsive genes), metabolomics (JA/HPOTrE levels), and phenotyping (herbivore resistance) to validate pathway interactions .

Advanced: What factors challenge reproducibility in LA-NHS studies?

- Batch Variability : Characterize each LA-NHS synthesis batch via NMR to confirm esterification efficiency (>95%) and purity .

- Environmental Confounders : Standardize plant growth conditions (light, humidity) to minimize stress-induced JA fluctuations. Report detailed metadata for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.